molecular formula C8H16ClNO B1447011 3-(Dimethylamino)cyclohexanone hydrochloride CAS No. 15676-75-2

3-(Dimethylamino)cyclohexanone hydrochloride

Cat. No. B1447011
CAS RN: 15676-75-2
M. Wt: 177.67 g/mol
InChI Key: CMARVAKHAVBXOT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)cyclohexanone hydrochloride (DMAC) is a cyclic ketone derivative that has been widely used in scientific research for its various applications. It is a versatile compound that can be used for the synthesis of various organic compounds, as well as for its biochemical and physiological effects.

Scientific Research Applications

Pharmacological Properties and Effects

A study by Ahmadi et al. (2012) focused on synthesizing new derivatives of ketamine, which is closely related to 3-(Dimethylamino)cyclohexanone, to evaluate their analgesic effects on female Wistar rats. The research demonstrated that these derivatives could effectively decrease pain in various models, highlighting the potential for developing new analgesic agents based on the ketamine structure (Ahmadi et al., 2012).

Neuroprotective and Cardioprotective Effects

DDPH, a novel antihypertensive agent with a structure similar to 3-(Dimethylamino)cyclohexanone, has shown potent antihypertensive, neuroprotective, and cardioprotective effects. Zhu et al. (2016) investigated the impact of DDPH on the expression and activity of hepatic cytochrome P450 isoforms, revealing its potential as a dual inhibitor of CYP2D and CYP3A. This study underscores the importance of understanding drug-drug interactions and the therapeutic potential of DDPH in clinical practice (Zhu et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “4-(dimethylamino)cyclohexanone”, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

3-(dimethylamino)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMARVAKHAVBXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)cyclohexanone hydrochloride

CAS RN

15676-75-2
Record name Cyclohexanone, 3-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15676-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(dimethylamino)cyclohexan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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